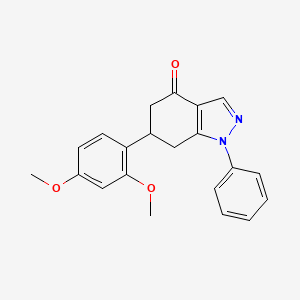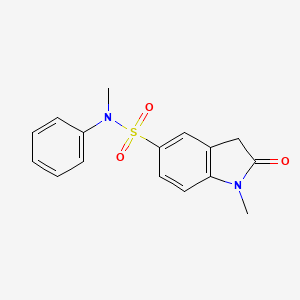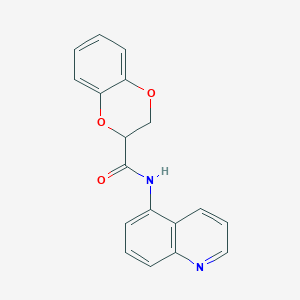
Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate is a complex organic compound with a unique structure that includes bromophenyl, methylphenyl, morpholinylcarbonyl, and phenylpentanoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate typically involves multi-step organic reactions. The process begins with the preparation of the core pentanoate structure, followed by the introduction of the bromophenyl, methylphenyl, and morpholinylcarbonyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include bromine, methyl iodide, and morpholine, along with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-chlorophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate
- Methyl 3-(4-fluorophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate
- Methyl 3-(4-iodophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate
Uniqueness
Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chlorinated, fluorinated, and iodinated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C30H30BrNO5 |
|---|---|
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholine-4-carbonyl)-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C30H30BrNO5/c1-20-8-10-23(11-9-20)28(33)26(21-6-4-3-5-7-21)25(22-12-14-24(31)15-13-22)27(30(35)36-2)29(34)32-16-18-37-19-17-32/h3-15,25-27H,16-19H2,1-2H3 |
InChI-Schlüssel |
IPKQTAMTJRTCJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)C(C(=O)N4CCOCC4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050268.png)
![N-acetyl-N-[13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B11050274.png)
![Ethyl 5-[2-(3-chloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11050276.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11050277.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11050288.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11050291.png)
![9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11050294.png)
![2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B11050298.png)

![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050307.png)


